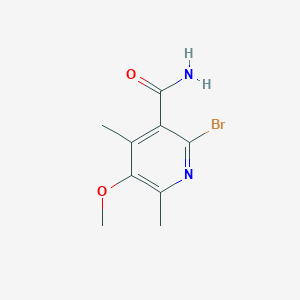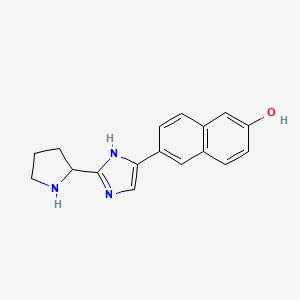
6-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)naphthalen-2-ol is a complex organic compound that features a unique combination of a pyrrolidine ring, an imidazole ring, and a naphthol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)naphthalen-2-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce fully saturated analogs .
Applications De Recherche Scientifique
6-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)naphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 6-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)naphthalen-2-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The pyrrolidine ring can enhance the compound’s binding affinity to certain receptors, while the naphthol group can participate in hydrogen bonding and π-π interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid: Another imidazole-containing compound with different substituents.
2,6-Bis(1H-imidazol-2-yl)pyridine: A compound with a similar imidazole structure but different functional groups.
Uniqueness
6-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)naphthalen-2-ol is unique due to its combination of a pyrrolidine ring, an imidazole ring, and a naphthol moiety. This unique structure imparts specific chemical properties and biological activities that are not found in other similar compounds .
Propriétés
Formule moléculaire |
C17H17N3O |
|---|---|
Poids moléculaire |
279.34 g/mol |
Nom IUPAC |
6-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)naphthalen-2-ol |
InChI |
InChI=1S/C17H17N3O/c21-14-6-5-11-8-13(4-3-12(11)9-14)16-10-19-17(20-16)15-2-1-7-18-15/h3-6,8-10,15,18,21H,1-2,7H2,(H,19,20) |
Clé InChI |
NLVNOOGHGDVEAW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C2=NC=C(N2)C3=CC4=C(C=C3)C=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


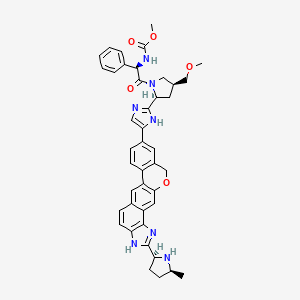
![3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid](/img/structure/B13851432.png)
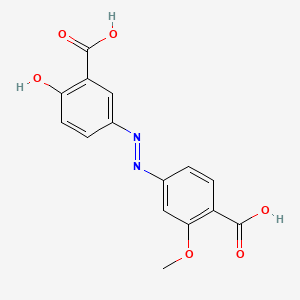

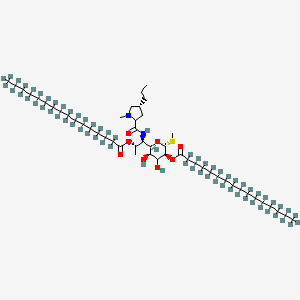
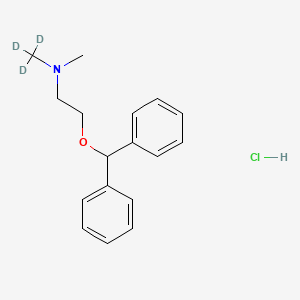
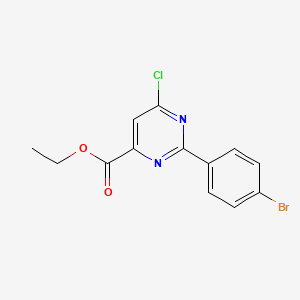

![tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate](/img/structure/B13851472.png)
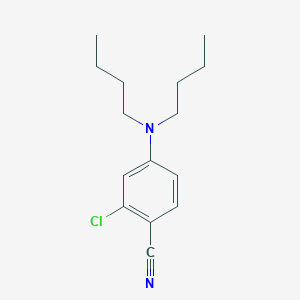
![(S)-1-(9-(2-(Dimethylamino)ethyl)-3-(hydroxymethyl)-3,4-dihydro-1H-pyrrolo[2,3-h]isoquinolin-2(7H)-yl)ethanone](/img/structure/B13851484.png)
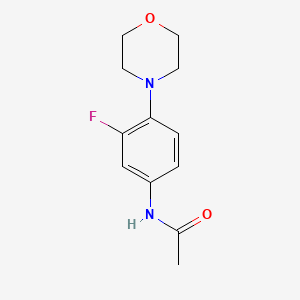
![2-Methyl-2-[[2-[2-(4-nitrophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1,3-dioxolane](/img/structure/B13851499.png)
